molecular formula C11H23ClN2O3 B6303553 N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl CAS No. 2301850-85-9

N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl

Cat. No.: B6303553
CAS No.: 2301850-85-9
M. Wt: 266.76 g/mol
InChI Key: RGPIHFCMTNJOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The “N-Boc” refers to the N-tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine functionalities. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl typically involves the protection of the amine group followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 3-(Hydroxymethyl)-1,4-diazepane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the deprotection of the N-Boc group in a continuous flow reactor, enhancing efficiency and productivity .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkyl halides.

Scientific Research Applications

N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as a building block in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl depends on its specific application. In medicinal chemistry, the compound can act as a prodrug, where the N-Boc group is removed in vivo to release the active drug. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3-(Hydroxymethyl)piperidine: Similar in structure but contains a six-membered ring instead of a seven-membered ring.

    N-Boc-3-(Hydroxymethyl)morpholine: Contains an oxygen atom in the ring instead of a second nitrogen atom.

    N-Boc-3-(Hydroxymethyl)pyrrolidine: Contains a five-membered ring instead of a seven-membered ring.

Uniqueness

N-Boc-3-(Hydroxymethyl)-1,4-diazepane HCl is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to its six- and five-membered counterparts. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-4-5-12-7-9(13)8-14;/h9,12,14H,4-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPIHFCMTNJOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCC1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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